
carbonothioic O,S-acid;2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonothioic O,S-acid;2-methylaniline: is a compound that combines the properties of carbonothioic O,S-acid and 2-methylaniline. Carbonothioic O,S-acid is a type of carbonothioic acid, which is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonothioic O,S-acid;2-methylaniline typically involves the reaction of carbonothioic O,S-acid with 2-methylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Carbonothioic O,S-acid;2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The aromatic ring of 2-methylaniline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, and halogens
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Nitro, sulfo, and halo derivatives of 2-methylaniline
Aplicaciones Científicas De Investigación
Carbonothioic O,S-acid;2-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of carbonothioic O,S-acid;2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its aromatic amine group can participate in hydrogen bonding and other non-covalent interactions with biomolecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Carbonothioic O,O-acid: A tautomer of carbonothioic O,S-acid with similar chemical properties.
2-methylaniline (o-toluidine): An aromatic amine with similar reactivity and applications.
Uniqueness
Carbonothioic O,S-acid;2-methylaniline is unique due to its combination of carbonothioic O,S-acid and 2-methylaniline, which imparts distinct chemical and physical properties. This combination allows for a broader range of chemical reactions and applications compared to its individual components .
Propiedades
Número CAS |
821783-52-2 |
|---|---|
Fórmula molecular |
C8H11NO2S |
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
carbonothioic O,S-acid;2-methylaniline |
InChI |
InChI=1S/C7H9N.CH2O2S/c1-6-4-2-3-5-7(6)8;2-1(3)4/h2-5H,8H2,1H3;4H,(H,2,3) |
Clave InChI |
JSHLTXZFTBWSIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N.C(=O)(O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



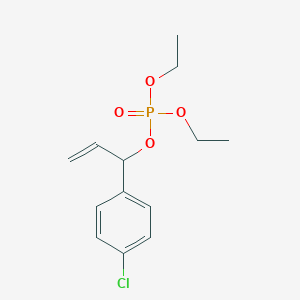
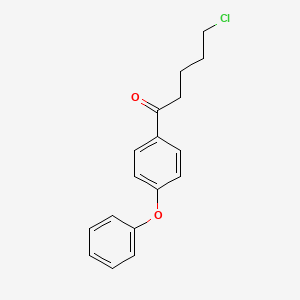
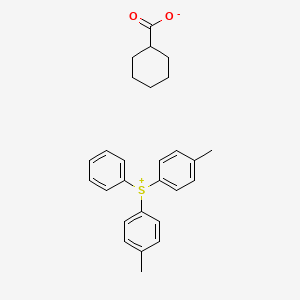
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]-](/img/structure/B12538848.png)
![Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12538852.png)

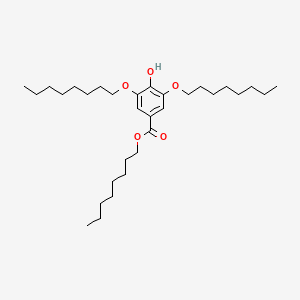
silyl}oxy)hex-5-en-2-one](/img/structure/B12538865.png)
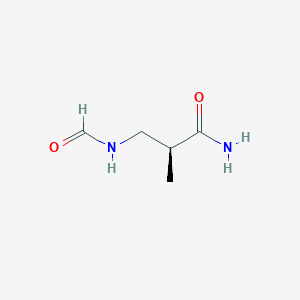
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12538880.png)

![4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol](/img/structure/B12538885.png)
![1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12538887.png)
